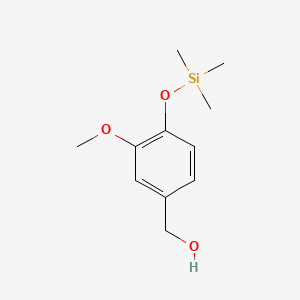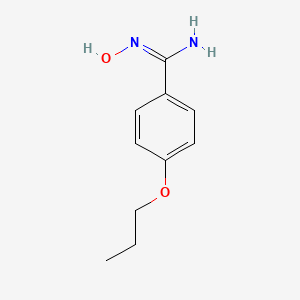
3-(2-Chloropyrimidin-4-yl)-4-propan-2-yl-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloropyrimidin-4-yl)-4-propan-2-yl-1,3-oxazolidin-2-one is a heterocyclic compound that contains both pyrimidine and oxazolidinone moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloropyrimidin-4-yl)-4-propan-2-yl-1,3-oxazolidin-2-one typically involves the reaction of 2,4-dichloropyrimidine with an appropriate oxazolidinone derivative. One common method involves the use of (S)-2-aminobutan-1-ol in dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the amino group of the oxazolidinone attacks the chloropyrimidine ring, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are easily recyclable can make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chloropyrimidin-4-yl)-4-propan-2-yl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be replaced by other nucleophiles such as amines or alcohols.
Oxidation: The oxazolidinone ring can be oxidized to form corresponding oxazolidinones with different oxidation states.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Conditions typically involve the use of polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) and elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative, while oxidation can produce oxazolidinone derivatives with different oxidation states.
Applications De Recherche Scientifique
3-(2-Chloropyrimidin-4-yl)-4-propan-2-yl-1,3-oxazolidin-2-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets.
Biological Studies: It is used in research to understand its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex molecules, which can be applied in material science and catalysis.
Mécanisme D'action
The mechanism of action of 3-(2-Chloropyrimidin-4-yl)-4-propan-2-yl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The oxazolidinone moiety can enhance the compound’s binding affinity and specificity towards its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Chloropyrimidin-4-yl)piperidin-3-ol: This compound shares the chloropyrimidine moiety but has a different heterocyclic ring structure.
3-(2-Chloropyrimidin-4-yl)-1H-indole: Another compound with the chloropyrimidine moiety, but with an indole ring instead of an oxazolidinone.
Uniqueness
3-(2-Chloropyrimidin-4-yl)-4-propan-2-yl-1,3-oxazolidin-2-one is unique due to the presence of both pyrimidine and oxazolidinone rings. This dual functionality allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C10H12ClN3O2 |
|---|---|
Poids moléculaire |
241.67 g/mol |
Nom IUPAC |
3-(2-chloropyrimidin-4-yl)-4-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H12ClN3O2/c1-6(2)7-5-16-10(15)14(7)8-3-4-12-9(11)13-8/h3-4,6-7H,5H2,1-2H3 |
Clé InChI |
CMYCIRFZJKISNU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1COC(=O)N1C2=NC(=NC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-, polymer with ethenylbenzene (9CI)](/img/structure/B13382617.png)

![2-[2-[[2-[[8-(5-Methoxy-6-oxo-2,3-dihydropyran-2-yl)-6-methylnona-2,4,6-trienoyl]amino]-3,3-dimethylbutanoyl]amino]phenyl]ethyl carbamate](/img/structure/B13382624.png)
![3-bromo-N'-{3-[2-(3-bromobenzoyl)carbohydrazonoyl]-5-chloro-2-hydroxybenzylidene}benzohydrazide](/img/structure/B13382632.png)
![[2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] 2-methoxyacetate;dihydrochloride](/img/structure/B13382657.png)


![6-acetyl-7-hydroxy-3-methyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B13382678.png)
![[3-[5-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13382679.png)
![3-[(anilinocarbonyl)(1H-tetraazol-5-yl)carbohydrazonoyl]-4-hydroxy-1-methyl-2(1H)-quinolinone](/img/structure/B13382683.png)
![1-{[(Tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid](/img/structure/B13382688.png)



